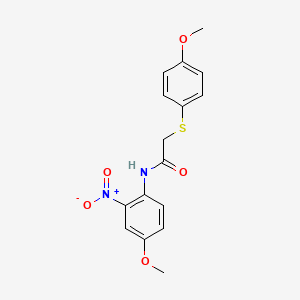

N-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenyl)sulfanylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenyl)sulfanylacetamide, commonly known as MNMS, is a chemical compound that has been widely studied for its potential applications in scientific research. MNMS is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Chemical Properties

N-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenyl)sulfanylacetamide and related compounds have been studied for their synthesis methods and chemical properties. For instance, Okui, And, and Kametani (1972) explored alternative routes for synthesizing related pyrimidine derivatives, emphasizing the condensation processes involved (Okui, And, & Kametani, 1972). Similarly, research by Al‐Sehemi, Abdul-Aziz Al-Amri, and Irfan (2017) on different N,N-diacylaniline derivatives, including related compounds, provided insights into the synthesis and characterization using FTIR and NMR techniques, as well as density functional theory investigations (Al‐Sehemi, Abdul-Aziz Al-Amri, & Irfan, 2017).

Applications in Photoreagents and Crosslinking

The compound's derivatives have potential applications in photoreagents for protein crosslinking and affinity labeling. Jelenc, Cantor, and Simon (1978) proposed using 4-nitrophenyl ethers, similar to N-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenyl)sulfanylacetamide, as high-yield photoreagents for these purposes, highlighting their reactivity under irradiation (Jelenc, Cantor, & Simon, 1978).

Catalytic and Green Synthesis

Zhang Qun-feng (2008) discussed the catalytic hydrogenation for green synthesis using similar compounds, emphasizing the development of novel catalysts with high activity and selectivity (Zhang, 2008).

Gas-Phase Kinetics

Studies by Al-Awadi and Al‐Omran (1994) on gas-phase kinetics of N-substituted diacetamide, a category that includes compounds similar to N-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenyl)sulfanylacetamide, provided valuable insights into their reactivity and stability (Al-Awadi & Al‐Omran, 1994).

properties

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S/c1-22-11-3-6-13(7-4-11)24-10-16(19)17-14-8-5-12(23-2)9-15(14)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPQJVVCEFBOFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenyl)sulfanylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,3S,4S,5R,6S)-5-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate](/img/structure/B2412236.png)

![(Z)-5-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2412238.png)

![Ethyl 5-(5-(furan-2-yl)isoxazole-3-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2412242.png)

![N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrobromide](/img/structure/B2412246.png)

![1-ethyl-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2412249.png)

![(5-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2412250.png)